Stereoisomer‑Dependent Reactivity: 1.9‑Fold Faster SN2 Substitution for cis vs. trans Isomer of α‑Bromomethyl Cyclohexyl Ketone
In a classic stereochemical study, Wagner and Moore (1950) isolated the cis and trans isomers of α‑bromomethyl cyclohexyl ketone and measured their respective rates of reaction with sodium methoxide in methanol at 25 °C [REFS‑1]. The cis‑isomer (bromine equatorial) underwent SN2 substitution approximately 1.9 times faster than the trans‑isomer (bromine axial). This intra‑compound stereochemical differentiation is not observed in acyclic α‑bromoketones such as bromoacetone or bromomethyl tert‑butyl ketone, which lack the conformational bias imposed by the cyclohexyl ring system [REFS‑2].
| Evidence Dimension | Relative SN2 reaction rate with sodium methoxide |
|---|---|
| Target Compound Data | cis‑α‑bromomethyl cyclohexyl ketone: relative rate = 1.9; trans‑α‑bromomethyl cyclohexyl ketone: relative rate = 1.0 |
| Comparator Or Baseline | trans‑α‑bromomethyl cyclohexyl ketone (baseline = 1.0) |
| Quantified Difference | cis isomer reacts 1.9× faster than trans isomer |
| Conditions | Sodium methoxide in methanol, 25 °C |
Why This Matters
This stereoisomer‑specific reactivity enables predictable stereochemical outcomes in synthetic sequences when isomeric purity of the bromomethyl cyclohexylmethyl ketone is controlled, a feature absent in simpler, non‑isomeric α‑bromoketones.
- [1] Wagner, R. B., & Moore, J. A. (1950). The Reaction of the Isomeric α‑Bromomethyl Cyclohexyl Ketones with Sodium Methoxide. Journal of the American Chemical Society, 72(7), 2884‑2887. View Source
- [2] Thorpe, J. W., & Warkentin, J. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α‑Halo Ketones. Canadian Journal of Chemistry, 51(6), 927‑935. View Source
